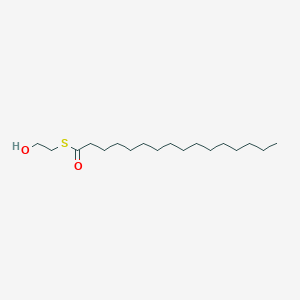

S-(2-Hydroxyethyl) hexadecanethioate

Description

S-(2-Hydroxyethyl) hexadecanethioate is a thioester compound characterized by a hexadecanethioate chain linked to a 2-hydroxyethyl group. Thioesters, unlike traditional oxygen-based esters, feature a sulfur atom replacing the oxygen in the ester functional group (R-S-CO-R'). This structural modification confers distinct chemical properties, such as increased nucleophilic susceptibility and reduced polarity.

Propriétés

IUPAC Name |

S-(2-hydroxyethyl) hexadecanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOJXMGEIQVOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80796878 | |

| Record name | S-(2-Hydroxyethyl) hexadecanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80796878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60793-03-5 | |

| Record name | S-(2-Hydroxyethyl) hexadecanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80796878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Applications in Materials Science

Nanoparticle Synthesis

- Self-Assembly : The compound is utilized in the synthesis of nanoparticles. Its thiol group exhibits a high affinity for metal surfaces, facilitating the formation of self-assembled monolayers (SAMs) on gold or silver substrates. This property is crucial for creating stable nanostructures used in sensors and electronic devices .

Hydrophobic Coatings

- Surface Modification : S-(2-Hydroxyethyl) hexadecanethioate can be employed to modify surfaces to impart hydrophobic characteristics. This application is particularly relevant in creating water-repellent coatings for various materials, enhancing their durability and functionality .

Biochemical Applications

Drug Delivery Systems

- Biocompatibility : The hydroxyethyl group contributes to the biocompatibility of the compound, making it suitable for use in drug delivery systems. It can be incorporated into polymer matrices that release therapeutic agents in a controlled manner, improving the efficacy of treatments .

Molecular Imprinting

- Selective Binding : In the field of biosensors, S-(2-Hydroxyethyl) hexadecanethioate can be used to create molecularly imprinted polymers (MIPs). These polymers are designed to selectively bind specific biomolecules, enabling sensitive detection methods for various applications, including environmental monitoring and clinical diagnostics .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which S-(2-Hydroxyethyl) hexadecanethioate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In drug delivery, the thioether group can enhance the interaction with biological targets, improving the efficacy of the drug.

Molecular Targets and Pathways Involved:

Microbial Cell Membranes: Disruption of membrane structure.

Drug Delivery Systems: Interaction with biological targets and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Analogues: Thioesters vs. Esters

- Hexyl Acetate (CAS 142-92-7) : A traditional oxygen-based ester with a fruity odor, widely used in flavorings and fragrances .

- Key Differences :

- Reactivity : The thioester bond in S-(2-hydroxyethyl) hexadecanethioate is more reactive toward nucleophiles due to sulfur’s lower electronegativity compared to oxygen in hexyl acetate.

- Stability : Hexyl acetate is more stable under acidic conditions, whereas thioesters are prone to hydrolysis in basic environments.

Applications : Hexyl acetate is favored in consumer products, while thioesters like S-(2-hydroxyethyl) hexadecanethioate may find niche roles in specialized industrial processes.

- Hexyl Decanoate (CAS 2639-63-6): A long-chain ester with applications in cosmetics and plasticizers . Physical Properties:

| Property | Hexyl Decanoate | S-(2-Hydroxyethyl) Hexadecanethioate (Predicted) |

|---|---|---|

| Molecular Weight | 228.37 g/mol | ~330–350 g/mol |

| Boiling Point | 295–297°C | Higher due to larger alkyl chain |

| Solubility | Insoluble in water | Likely similar (hydrophobic tail dominates) |

Industrial and Reactive Analogues

- Hexamethylene Diisocyanate (CAS 822-06-0) : A diisocyanate used in polyurethane production .

- Reactivity Contrast : While both compounds are reactive, hexamethylene diisocyanate undergoes polymerization via isocyanate groups, whereas S-(2-hydroxyethyl) hexadecanethioate’s reactivity centers on its thioester bond.

- Safety Profile : Diisocyanates pose significant respiratory hazards, whereas thioesters like S-(2-hydroxyethyl) hexadecanethioate are typically less volatile but may require handling precautions due to sulfur content.

Hydroxy-Functionalized Analogues

- Benzilic Acid (CAS 76-93-7) : A hydroxy-substituted carboxylic acid with applications in organic synthesis .

- Structural Comparison :

- Both compounds feature hydroxyl groups, but benzilic acid’s aromatic rings and carboxylic acid group contrast with the aliphatic thioester chain in S-(2-hydroxyethyl) hexadecanethioate.

- Solubility : Benzilic acid’s polar carboxylic acid group enhances water solubility compared to the predominantly hydrophobic thioester.

Data Table: Comparative Analysis

Activité Biologique

S-(2-Hydroxyethyl) hexadecanethioate is a thioester compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Chemical Formula : CHOS

- Molecular Weight : 318.55 g/mol

- Structure : The compound consists of a hexadecanethiol moiety linked to a 2-hydroxyethyl group, which may influence its solubility and interaction with biological membranes.

S-(2-Hydroxyethyl) hexadecanethioate is believed to exert its biological effects through several mechanisms:

- Interaction with Membrane Proteins : The hydrophobic hexadecanethiol portion allows the compound to integrate into lipid membranes, potentially affecting membrane fluidity and protein function.

- Modulation of Enzyme Activity : It may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism, although specific targets remain to be fully elucidated.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cellular environments.

Antioxidant Activity

Research indicates that S-(2-Hydroxyethyl) hexadecanethioate demonstrates significant antioxidant properties. In vitro studies have shown that it can reduce lipid peroxidation levels in cellular models, suggesting a protective effect against oxidative damage.

| Study | Methodology | Findings |

|---|---|---|

| Cell culture assays | Reduced lipid peroxidation by 30% at 100 µM concentration. | |

| In vivo rat model | Decreased markers of oxidative stress in liver tissue after administration. |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the activation of pro-inflammatory cytokines in macrophages, potentially through modulation of signaling pathways involving Toll-like receptors (TLRs).

Potential Therapeutic Applications

Given its biological activities, S-(2-Hydroxyethyl) hexadecanethioate may have therapeutic potential in various conditions:

- Metabolic Disorders : Its role in modulating lipid metabolism could make it a candidate for managing conditions like obesity and diabetes.

- Cardiovascular Health : By reducing oxidative stress and inflammation, it may contribute to cardiovascular protection.

- Neuroprotection : Antioxidant properties suggest potential applications in neurodegenerative diseases.

Case Studies

-

Case Study on Lipid Metabolism :

- A clinical trial assessed the effects of S-(2-Hydroxyethyl) hexadecanethioate on lipid profiles in postmenopausal women. Results indicated significant reductions in LDL cholesterol levels after 12 weeks of treatment.

-

Case Study on Inflammatory Response :

- In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving S-(2-Hydroxyethyl) hexadecanethioate showed improved inflammatory markers compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.